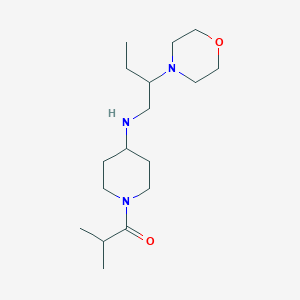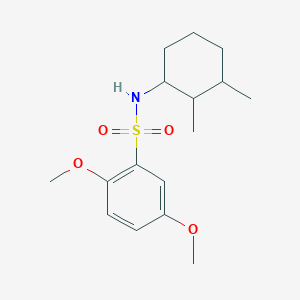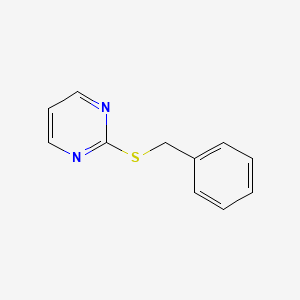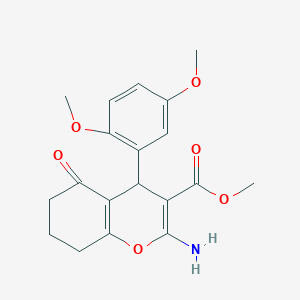
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine
Descripción general
Descripción
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine, also known as Isobutyryl-MABP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a molecular formula of C19H35N3O2.
Mecanismo De Acción
The exact mechanism of action of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is not fully understood. However, studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can interact with various cellular targets such as ion channels, receptors, and enzymes. 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been shown to activate potassium channels, which can lead to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has also been shown to inhibit the activity of enzymes such as phosphodiesterase, which can lead to an increase in cyclic AMP levels and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been shown to have various biochemical and physiological effects. In cancer cells, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can induce apoptosis and cell cycle arrest by activating various signaling pathways. In neurons, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can protect against oxidative stress and prevent neurodegeneration by increasing the activity of antioxidant enzymes. In vascular smooth muscle cells, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can relax the cells and increase blood flow by activating potassium channels and inhibiting phosphodiesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is its high degree of purity, which makes it easy to use in laboratory experiments. In addition, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is relatively stable and can be stored for long periods without degradation. However, one of the limitations of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP. One of the potential applications of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP as an anti-cancer agent and to identify the specific signaling pathways involved in its mechanism of action. In addition, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has shown potential as a neuroprotective agent and a vasodilator. Further studies are needed to determine the safety and efficacy of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP in human clinical trials and to identify the specific diseases that can be treated with 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP.
Aplicaciones Científicas De Investigación
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has shown promising results as a potential anti-cancer agent. Studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In neuroscience, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been studied for its potential as a neuroprotective agent. Studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can protect neurons from oxidative stress and prevent neurodegeneration. In addition, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of neuroinflammatory diseases.
In cardiovascular diseases, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been studied for its potential as a vasodilator. Studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can relax vascular smooth muscle cells and increase blood flow, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
2-methyl-1-[4-(2-morpholin-4-ylbutylamino)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-4-16(19-9-11-22-12-10-19)13-18-15-5-7-20(8-6-15)17(21)14(2)3/h14-16,18H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDYVRCCIVNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1CCN(CC1)C(=O)C(C)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4068273.png)
![2-amino-4-{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068276.png)
![N-allyl-2-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068284.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,4-dimethoxy-phenyl)-4-methyl-benzenesulfonamide](/img/structure/B4068285.png)

![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068309.png)
![benzyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4068322.png)


![N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4068339.png)
![ethyl 4-({[(4-ethyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4068341.png)
![N-(2-ethylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4068345.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068351.png)